molecular formula C8H15NO7 B1256419 N-acetyl-D-galactosaminic acid

N-acetyl-D-galactosaminic acid

Cat. No.: B1256419
M. Wt: 237.21 g/mol
InChI Key: LZKNVSNNPRQZJB-MVIOUDGNSA-N
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Description

Historical Context and Discovery within Glycobiology Research

The field of glycobiology, which focuses on the study of carbohydrates and their roles in biological systems, began to emerge as a distinct discipline in the mid-20th century. numberanalytics.com The term "glycobiology" itself was coined in the late 1980s to reflect the convergence of traditional carbohydrate chemistry with modern cell and molecular biology. nih.govnih.gov Initially, carbohydrates were primarily viewed as sources of energy and structural materials. nih.gov However, the discovery of their importance in cellular processes like cell signaling and adhesion propelled the growth of glycobiology research. numberanalytics.com

The study of specific monosaccharides like N-acetyl-D-galactosamine gained momentum as analytical techniques advanced, allowing for more detailed investigation of complex carbohydrate structures and their functions. numberanalytics.com Research into the metabolism of D-galactosamine and N-acetyl-D-galactosamine in the mid-20th century, for instance, began to elucidate the pathways by which these sugars are utilized in biological systems, identifying key intermediates like N-acetylgalactosamine 1-phosphate and UDP-N-acetylgalactosamine. portlandpress.com These foundational studies paved the way for a deeper understanding of the integral role of GalNAc in the broader context of glycobiology.

Academic Significance and Pervasiveness in Biological Systems Research

N-acetyl-D-galactosamine is a monosaccharide of significant interest in the field of glycoscience due to its widespread presence and critical functions in biological systems. chemimpex.com It serves as a key building block in the synthesis of complex carbohydrates, including glycoproteins and glycosaminoglycans, which are vital for cellular communication and maintaining tissue structure. chemimpex.com

One of the most notable roles of GalNAc is in the process of O-linked glycosylation, where it is typically the first sugar attached to serine or threonine residues of proteins. mpbio.comvulcanchem.com This initial step is fundamental to the formation of mucin-type O-glycans, which are abundant in the protective mucus layers of the respiratory and gastrointestinal tracts and play roles in host-microbe interactions. nih.gov The structure and density of these O-glycans can influence protein stability, function, and recognition by other molecules. researchgate.net

Furthermore, GalNAc is a key component of the blood group A antigen, highlighting its importance in immunology. wikipedia.org Its presence on the surface of cells also makes it a target for intercellular communication and recognition. wikipedia.org In the liver, GalNAc-containing structures are specifically recognized by asialoglycoprotein receptors on hepatocytes, a characteristic that is being explored for targeted drug delivery. wikipedia.orgfrontiersin.org The diverse and critical functions of GalNAc underscore its academic significance and its pervasive role in biological systems.

Conceptual Frameworks for Investigating N-Acetyl-D-Galactosaminic Acid

The investigation of N-acetyl-D-galactosamine is approached through several conceptual and technological frameworks that have evolved with our understanding of glycobiology. A central concept is the template-free nature of glycan biosynthesis, which, unlike DNA to protein synthesis, is not directly coded in the genome. nih.gov Instead, the synthesis of GalNAc-containing glycans is controlled by a complex interplay of glycosyltransferases, glycosidases, and the availability of sugar nucleotide donors. nih.gov

Key research approaches include:

Genetic and Cellular Studies: The use of cultured animal cells with specific defects in glycan biosynthesis pathways has been invaluable in dissecting the steps of glycosylation. nih.gov These studies help to understand the function of specific glycans by observing the consequences of their absence or alteration.

Structural Glycobiology: Techniques like X-ray crystallography and NMR spectroscopy are used to determine the three-dimensional structures of GalNAc-containing molecules and their complexes with proteins like lectins and antibodies. nih.gov This provides insights into the molecular basis of recognition and function.

Mass Spectrometry: Advanced mass spectrometry techniques have been instrumental in high-throughput O-glycoproteomics, allowing for comprehensive mapping of O-glycosylation sites and the structures of the attached glycans. nih.gov

Chemical Synthesis and Glycoengineering: The chemical synthesis of specific GalNAc-containing oligosaccharides and glycoconjugates allows for detailed functional studies. frontiersin.org Glycoengineering, which involves modifying the glycosylation pathways in cells, is another powerful tool to study the roles of specific glycan structures. nih.gov

These frameworks, from the molecular and genetic to the systemic, provide a multi-faceted approach to understanding the complex roles of N-acetyl-D-galactosamine in health and disease.

Biochemical Properties of this compound

PropertyValueSource
Chemical Formula C8H15NO6 wikipedia.org
Molar Mass 221.21 g/mol wikipedia.org
Melting Point 172 to 173 °C (342 to 343 °F; 445 to 446 K) wikipedia.org
Appearance White crystalline powder cymitquimica.com
Solubility Soluble in water cymitquimica.com

Key Roles of this compound in Cellular Processes

Cellular ProcessDescription of GalNAc's RoleKey Findings/ImplicationsSource
O-linked Glycosylation GalNAc is the initial sugar attached to serine or threonine residues in the synthesis of mucin-type O-glycans.This process is crucial for protein folding, stability, and function. Aberrant O-glycosylation is linked to diseases like cancer. oup.com
Cellular Recognition As a terminal sugar on glycoproteins and glycolipids, GalNAc is involved in cell-cell and cell-matrix interactions.It is essential for intercellular communication and is a component of the blood group A antigen. cymitquimica.comwikipedia.org
Cell Signaling GalNAc-containing glycans can modulate the activity of signaling receptors.Altered glycosylation can impact signaling pathways such as the AKT/mTOR pathway, which is often dysregulated in cancer. oup.com
Hepatocyte Targeting The asialoglycoprotein receptor on liver cells specifically recognizes and binds to GalNAc.This interaction is being leveraged for the targeted delivery of therapeutics, such as antisense oligonucleotides and siRNAs, to the liver. wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO7

Molecular Weight

237.21 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-acetamido-3,4,5,6-tetrahydroxyhexanoic acid

InChI

InChI=1S/C8H15NO7/c1-3(11)9-5(8(15)16)7(14)6(13)4(12)2-10/h4-7,10,12-14H,2H2,1H3,(H,9,11)(H,15,16)/t4-,5-,6+,7-/m1/s1

InChI Key

LZKNVSNNPRQZJB-MVIOUDGNSA-N

Isomeric SMILES

CC(=O)N[C@H]([C@H]([C@H]([C@@H](CO)O)O)O)C(=O)O

Canonical SMILES

CC(=O)NC(C(C(C(CO)O)O)O)C(=O)O

Origin of Product

United States

Biosynthesis and Metabolic Pathways of N Acetyl D Galactosaminic Acid

Enzymatic Pathways for N-Acetyl-D-Galactosamine Synthesis

The formation of N-acetyl-D-galactosamine is intrinsically linked to the biosynthesis of its activated nucleotide sugar form, UDP-N-acetyl-D-galactosamine (UDP-GalNAc). This activated donor molecule is essential for the transfer of GalNAc moieties to various macromolecules. The primary pathway for UDP-GalNAc synthesis involves the epimerization of UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), a readily available precursor in most organisms.

UDP-N-acetyl-D-glucosamine 4-Epimerase Activity in N-Acetyl-D-Galactosamine Formation

The key enzymatic step in the de novo synthesis of UDP-GalNAc is catalyzed by UDP-N-acetyl-D-glucosamine 4-epimerase. This enzyme facilitates the reversible conversion of UDP-GlcNAc to UDP-GalNAc by altering the stereochemistry at the fourth carbon position of the hexosamine ring. This epimerization reaction is a critical control point in the biosynthesis of GalNAc-containing glycoconjugates. The activity of this epimerase ensures a balanced supply of both UDP-GlcNAc and UDP-GalNAc, which are required for the synthesis of various complex carbohydrates.

Kinase-Mediated Phosphorylation in Nucleotide Sugar Precursor Synthesis

In a salvage pathway, free N-acetyl-D-galactosamine can be utilized through the action of a specific kinase. GalNAc kinase catalyzes the phosphorylation of GalNAc at the first carbon position, yielding N-acetyl-D-galactosamine-1-phosphate. This phosphorylation step is crucial for trapping GalNAc within the cell and activating it for subsequent conversion to the nucleotide sugar form.

Pyrophosphorylase Activity in UDP-N-Acetyl-D-Galactosamine Generation

Following the kinase-mediated phosphorylation, N-acetyl-D-galactosamine-1-phosphate serves as a substrate for UDP-N-acetyl-D-galactosamine pyrophosphorylase. This enzyme catalyzes the reaction between N-acetyl-D-galactosamine-1-phosphate and UTP (uridine triphosphate) to produce UDP-N-acetyl-D-galactosamine and pyrophosphate. This reaction is a critical step in committing the GalNAc moiety to the pool of activated sugar donors for glycosylation reactions. nih.govnih.gov

EnzymeSubstrate(s)Product(s)Pathway
UDP-N-acetyl-D-glucosamine 4-epimeraseUDP-N-acetyl-D-glucosamineUDP-N-acetyl-D-galactosamineDe novo synthesis
N-acetyl-D-galactosamine kinaseN-acetyl-D-galactosamine, ATPN-acetyl-D-galactosamine-1-phosphate, ADPSalvage pathway
UDP-N-acetyl-D-galactosamine pyrophosphorylaseN-acetyl-D-galactosamine-1-phosphate, UTPUDP-N-acetyl-D-galactosamine, PyrophosphateSalvage pathway

Intermediary Metabolism of N-Acetyl-D-Galactosaminic Acid and Derivatives

Once synthesized, N-acetyl-D-galactosamine and its derivatives can be incorporated into various macromolecules or catabolized to provide the cell with carbon and nitrogen. The metabolic pathways for GalNAc utilization exhibit variations between prokaryotic and eukaryotic systems.

N-Acetyl-D-Galactosamine Metabolism in Prokaryotic Systems

In many bacteria, the catabolism of N-acetyl-D-galactosamine is governed by a specific set of genes, often organized in an operon referred to as the aga operon. The utilization of GalNAc as a carbon and nitrogen source involves a series of enzymatic steps. For instance, in Escherichia coli, GalNAc can be transported into the cell and then phosphorylated to N-acetyl-D-galactosamine-6-phosphate. umaryland.edu This intermediate is subsequently deacetylated and isomerized to enter the central glycolytic pathway. The specific enzymes and regulatory mechanisms can differ between bacterial species, reflecting adaptations to their respective environments and the availability of different nutrient sources.

OrganismKey Metabolic IntermediateSubsequent Fate
Escherichia coliN-acetyl-D-galactosamine-6-phosphateDeacetylation and entry into glycolysis
Shewanella speciesVariesCatabolism for carbon and nitrogen

N-Acetyl-D-Galactosamine Metabolism in Eukaryotic Systems

In eukaryotic organisms, the metabolism of N-acetyl-D-galactosamine is closely integrated with the pathways of galactose metabolism. Following its uptake or generation from the breakdown of glycoconjugates, GalNAc can be phosphorylated by GalNAc kinase. The resulting N-acetyl-D-galactosamine-1-phosphate can then be converted to UDP-GalNAc, which serves as a donor for glycosylation reactions. Alternatively, intermediates of GalNAc metabolism can be converted to intermediates of glucose metabolism and enter glycolysis. For example, studies in rat liver have shown that intermediates of D-galactosamine and N-acetyl-D-galactosamine metabolism can be converted into UDP-glucosamine, UDP-galactosamine, and ultimately incorporated into glycogen. nih.govnih.gov

Organism/SystemKey Metabolic ProcessProducts/Fates
Rat LiverIntegration with galactose metabolismUDP-glucosamine, UDP-galactosamine, incorporation into glycogen
General EukaryoticPhosphorylation and conversion to UDP-GalNAcGlycosylation reactions, entry into glycolysis

Role of N-Acetyl-D-Galactosamine in Nucleotide Sugar Pool Dynamics

N-acetyl-D-galactosamine (GalNAc) plays a crucial role in cellular processes through its incorporation into nucleotide sugars, which are the activated forms of monosaccharides used in the synthesis of glycoconjugates. The primary donor of GalNAc for these reactions is Uridine diphosphate (B83284) N-acetyl-D-galactosamine (UDP-GalNAc). wikipedia.org The cellular concentration of UDP-GalNAc is tightly regulated and is influenced by both de novo synthesis and salvage pathways.

The de novo synthesis of UDP-GalNAc is intricately linked to the biosynthesis of UDP-N-acetyl-D-glucosamine (UDP-GlcNAc). In most organisms, UDP-GalNAc is formed from UDP-GlcNAc through the action of a UDP-GlcNAc 4-epimerase. nih.govnih.gov The biosynthesis of UDP-GlcNAc itself begins with the glycolytic intermediate fructose-6-phosphate and proceeds through a series of enzymatic reactions. nih.gov Consequently, the availability of UDP-GlcNAc directly impacts the cellular pool of UDP-GalNAc. The production of β1,6-branched oligosaccharides, for instance, is regulated not only by the expression of the relevant glycosyltransferase but also significantly by the concentration of the donor substrate, UDP-GlcNAc. oup.com

In addition to de novo synthesis, salvage pathways contribute to the nucleotide sugar pool. uzh.ch These pathways recycle monosaccharides, including GalNAc, that are released from the degradation of cellular glycoconjugates in the lysosome. jhu.edu The salvaged GalNAc can then be re-phosphorylated and converted to UDP-GalNAc, providing an alternative route to maintain the cellular supply of this important nucleotide sugar. This recycling mechanism allows cells to efficiently reuse monosaccharides and maintain homeostasis of the nucleotide sugar pool.

The dynamics of the nucleotide sugar pool are also subject to feedback regulation. For example, in Lactobacillus casei, the production of UDP-GlcNAc is regulated at multiple points, including end-product inhibition of the enzyme GlmU. nih.gov Such regulatory mechanisms ensure that the levels of nucleotide sugars are balanced to meet the cell's metabolic needs for glycoconjugate synthesis.

Table 1: Key Enzymes in UDP-GalNAc Biosynthesis and Regulation

EnzymeFunctionRegulatory Aspects
UDP-GlcNAc 4-epimeraseConverts UDP-GlcNAc to UDP-GalNAc. nih.govnih.govSubstrate availability (UDP-GlcNAc) is a key determinant of the reaction rate.
Glucosamine-6-phosphate synthase (GlmS)Catalyzes the first step in the de novo synthesis of UDP-GlcNAc. nih.govSubject to regulation, including potential riboswitch mechanisms. nih.gov
GlmUA bi-functional enzyme involved in the final steps of UDP-GlcNAc synthesis. nih.govCan be regulated by end-product inhibition. nih.gov
Kinases (in salvage pathway)Phosphorylate salvaged monosaccharides like GalNAc.Activity can be influenced by the availability of salvaged monosaccharides. jhu.edu

Microbial Biotransformation and Utilization of this compound

The human gut is a complex ecosystem where the resident microbiota plays a significant role in the metabolism of various dietary and host-derived compounds, including N-acetyl-D-galactosamine (GalNAc). GalNAc is a prominent component of mucins, the glycoproteins that form the protective mucus layer of the gastrointestinal tract. caymanchem.com Certain members of the gut microbiota have evolved mechanisms to utilize mucin-derived GalNAc as a carbon and nitrogen source.

One such group is the Erysipelotrichaceae family. Studies have shown that GalNAc can promote the growth of Erysipelotrichaceae strains. oup.com The metabolism of GalNAc by these bacteria can have a significant impact on their cellular processes. For instance, feeding Erysipelotrichaceae with GalNAc has been observed to increase the intracellular concentrations of 14 different amino acids, suggesting a link between GalNAc utilization and amino acid metabolism. oup.com

The ability to metabolize GalNAc is not uniform across all gut bacteria and is dependent on the presence of specific metabolic pathways. In some Proteobacteria, the utilization of GalNAc and its precursor, galactosamine (GalN), involves a series of enzymatic steps including transport, phosphorylation, deacetylation, and deamination. oup.com The genes encoding the enzymes for these pathways are often organized in regulons, allowing for coordinated expression in response to the availability of GalNAc. oup.com

The degradation of complex glycans containing N-acetyl-D-galactosamine (GalNAc) by gut bacteria is a critical process for nutrient acquisition and niche adaptation within the intestinal environment. This breakdown is accomplished by a diverse array of carbohydrate-active enzymes (CAZymes), particularly glycoside hydrolases (GHs).

Mucin O-glycans, which have GalNAc as their initial monosaccharide linked to serine or threonine residues of the protein backbone, are a primary target for bacterial degradation. caymanchem.com Mucin-degrading bacteria, such as Akkermansia muciniphila, possess a sophisticated enzymatic machinery to sequentially dismantle these complex structures. nih.gov This process often involves the synergistic action of multiple enzymes that can degrade the O-glycans down to the core GalNAc. nih.gov

Several families of glycoside hydrolases have been identified with specificity for linkages involving GalNAc. For example, members of the GH101 family are known to cleave core 1 O-linked glycans (Gal-β-1,3-GalNAc-α-R). nih.gov Additionally, α-N-acetylgalactosaminidases from the GH129 family, abundant in Bifidobacteria, specifically target the GalNAc-α1-Ser/Thr linkage (Tn antigen). nih.gov A novel subfamily of GH31 enzymes has also been discovered that specifically cleaves the initial α-GalNAc from mucin-type O-glycans. uzh.ch

The degradation of N-glycans, another class of glycoproteins, also involves the action of specific bacterial enzymes. Endo-β-N-acetylglucosaminidases from GH18 and GH85 families can cleave within the N-glycan core, releasing glycan structures that can be further metabolized. nih.gov

Table 2: Examples of Bacterial Glycoside Hydrolases Involved in GalNAc-Glycan Degradation

Glycoside Hydrolase FamilySpecificity/FunctionBacterial Source Examples
GH31A subfamily specifically cleaves the initial α-GalNAc from mucin-type O-glycans. uzh.chIdentified from human gut microbiome metagenomic libraries. uzh.ch
GH101Cleaves core 1 O-linked glycans (Gal-β-1,3-GalNAc-α-R). nih.govWidespread among gut microbiota.
GH129α-N-acetylgalactosaminidases that favor the GalNAc-α1-Ser linkage (Tn antigen). nih.govAbundant in Bifidobacteria species. nih.gov
GH18 and GH85Endo-β-N-acetylglucosaminidases that hydrolyze linkages within the core of N-glycans. nih.govFound in various commensal and pathogenic bacteria. nih.gov

Molecular and Cellular Functions of N Acetyl D Galactosaminic Acid in Biological Systems

Fundamental Roles in Intercellular Communication Mechanisms

N-acetyl-D-galactosamine is a key mediator in intercellular communication, primarily through its role as the initiating sugar in mucin-type O-glycosylation. nih.gov This process, catalyzed by a family of enzymes called polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts), involves the attachment of GalNAc to serine or threonine residues of proteins. oup.comnih.gov These O-glycans, often elaborated into complex structures, are displayed on the cell surface and on secreted proteins, where they act as signaling molecules. oup.comnbinno.com

The interactions facilitated by GalNAc-containing glycans are fundamental to processes such as cell-cell adhesion, immune recognition, and the regulation of cellular signaling pathways. nih.govscispace.com For instance, glycosylated proteins on the cell membrane are essential for cell-cell adhesion and cytoskeleton regulation. nih.gov The specific patterns of O-glycosylation, starting with GalNAc, can create a unique "glycocode" on the cell surface that dictates how a cell interacts with its environment and with other cells, thereby influencing tissue organization and homeostasis. researchgate.net The non-covalent forces, particularly hydrogen bonding from its hydroxyl and amide groups, drive these specific interactions with complementary sites on proteins. nbinno.com

Research has shown that GalNAc can influence signaling pathways that regulate cell proliferation and function. For example, specific O-glycan structures initiated by GalNAc are involved in modulating the activity of signaling receptors. oup.com Furthermore, derivatives of GalNAc have been utilized to influence cell signaling through the post-translational modification of proteins by glycosylation, affecting transcription factors and receptor specificity. nih.gov

Contribution to Cellular Recognition Processes

Cellular recognition is a critical process that relies on highly specific molecular interactions on the cell surface, and N-acetyl-D-galactosamine is a central figure in these events. The glycocalyx, a dense layer of glycans on the mammalian cell surface, serves as the primary point of contact and mediates numerous biological interactions. researchgate.net GalNAc, as a terminal or internal sugar residue on glycans, is recognized by a class of proteins called lectins, which are carbohydrate-binding proteins. uniprot.org

These lectin-glycan interactions are highly specific and are fundamental to a wide range of recognition events:

Immune System Recognition: The immune system utilizes GalNAc-recognizing lectins to distinguish between self and non-self. Glycosylated proteins play a significant role in immune recognition. nih.govscispace.com For example, the macrophage galactose-type lectin (MGL) recognizes terminal GalNAc residues on pathogens and tumor cells, triggering an immune response. Altered glycosylation patterns, often involving the exposure of GalNAc residues (forming the Tn antigen), are a hallmark of cancer cells and can be recognized by the immune system. nih.gov

Host-Pathogen Interactions: Many pathogens, including viruses, bacteria, and protozoa, have evolved lectins that bind to GalNAc on host cell surfaces to facilitate attachment and invasion. The protozoan parasite Entamoeba histolytica, for instance, uses a Gal/GalNAc-binding lectin to adhere to host colonic mucins and epithelial cells, which is a critical step for infection. uniprot.orgasm.orgnih.govoup.com

Cell Adhesion and Trafficking: Selectins, a family of lectins found on endothelial cells and leukocytes, mediate the adhesion of immune cells to blood vessel walls, a process crucial for inflammation and immune surveillance. While selectins are well-known for binding sialylated structures, the underlying glycan scaffolds often involve GalNAc. Furthermore, GalNAc-containing glycans are implicated in cancer cell adhesion to endothelial cells, a key step in metastasis. acs.org

Lectin/Receptor Specificity Biological Role in Recognition
Macrophage Galactose-type Lectin (MGL)Terminal α- and β-linked GalNAcImmune surveillance, recognition of tumor cells and pathogens
Asialoglycoprotein Receptor (ASGPR)Terminal Galactose and GalNAc residuesClearance of glycoproteins from circulation by hepatocytes. nih.gov
Entamoeba histolytica LectinGalactose and N-acetyl-D-galactosamineAdhesion of the parasite to host intestinal cells. asm.orgoup.com
Helix pomatia Agglutinin (HPA)α-linked GalNAcBinds to Tn antigen, used as a marker for cancer. nih.gov
Soybean Agglutinin (SBA)α- and β-linked GalNAcUsed in cell separation and characterization. nih.gov

This table provides examples of lectins and receptors that recognize N-acetyl-D-galactosamine and their roles in cellular recognition.

Involvement in Specific Glycan-Mediated Biological Interactions

The initiation of O-glycosylation by the transfer of GalNAc to a protein is a critical control point that enables a vast diversity of subsequent glycan structures. oup.com This initial step, governed by the ppGalNAc-T enzyme family, dictates the sites of O-glycosylation and influences the final structure of the glycan, which in turn determines its biological function. nih.govoup.com

Specific interactions mediated by GalNAc-containing glycans include:

Protein Folding and Stability: The addition of bulky, hydrophilic O-glycans initiated by GalNAc can significantly influence the conformation and stability of proteins. oup.comresearchgate.net By restricting peptide backbone flexibility, O-glycans can protect proteins from proteolytic degradation. oup.com This is particularly important for mucins, which form protective mucous barriers in epithelial tissues. nih.gov

Enzyme-Substrate Recognition: Glycosyltransferases, the enzymes that build glycan chains, must recognize specific sugar structures. The GalNAc residue is the initial substrate for enzymes that add subsequent sugars like galactose or N-acetylglucosamine to form different core structures (e.g., Core 1 or Core 3), leading to different branched glycans. nih.govnih.gov

Receptor-Ligand Binding: The asialoglycoprotein receptor (ASGPR) on liver hepatocytes specifically recognizes and binds to glycoproteins with exposed terminal galactose or GalNAc residues, leading to their internalization and clearance from the bloodstream. nih.govahajournals.org This high-affinity interaction is exploited for targeted drug delivery to the liver, where therapeutic agents are conjugated to molecules containing multiple GalNAc residues. ahajournals.org The multimeric nature of the receptor leads to higher avidity for ligands with three terminal GalNAc residues (triantennary) compared to those with two or one. ahajournals.org

Blood Group Determination: N-acetyl-D-galactosamine is the immunodominant sugar of the blood group A antigen. nbinno.com The presence of a specific glycosyltransferase that adds a terminal α1-3-linked GalNAc to the H antigen determines the A blood type. nih.gov

Interaction Type Interacting Molecules Biological Outcome
Protein-CarbohydrateAsialoglycoprotein Receptor (ASGPR) and GalNAc-terminal glycoproteinsClearance of glycoproteins from circulation. nih.govahajournals.org
Enzyme-SubstrateCore 1 β1-3 galactosyltransferase and GalNAcα-Ser/ThrFormation of Core 1 O-glycan structure. nih.gov
Lectin-CarbohydrateVicia villosa agglutinin (VVA) and Tn antigen (GalNAcα-Ser/Thr)Cell agglutination, identification of specific glycan structures. nih.gov
Antigen-AntibodyBlood Group A antigen (containing terminal GalNAc) and Anti-A antibodiesAgglutination of red blood cells in incompatible blood transfusions.

This table details specific biological interactions mediated by N-acetyl-D-galactosamine-containing glycans.

Integration of N Acetyl D Galactosaminic Acid into Glycoconjugates and Associated Research

N-Acetyl-D-Galactosamine in Glycoprotein (B1211001) Architectures

Glycoproteins are proteins that have been modified by the attachment of carbohydrate chains, a process known as glycosylation. N-acetyl-D-galactosamine is a key player in a specific type of glycosylation called O-linked glycosylation, where the sugar is attached to the hydroxyl group of serine or threonine amino acid residues on the protein. creative-proteomics.com This modification is critical for the proper folding, stability, and function of many proteins.

The most prevalent form of O-glycosylation is mucin-type O-glycosylation, which is initiated by the transfer of a single N-acetyl-D-galactosamine molecule to a serine or threonine residue on a polypeptide chain. nih.govnih.gov This initial step is catalyzed by a large family of enzymes called polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts). oup.com There are up to 20 different GalNAc-T isoenzymes in mammals, each with distinct expression patterns and substrate specificities, allowing for a high degree of regulation. oup.combasys2.ca This initial GalNAc attachment forms the Tn antigen (GalNAcα1-O-Ser/Thr), a simple but important glycan structure. nih.govnih.gov The process of O-linked glycosylation primarily occurs in the Golgi apparatus, although some GalNAc-Ts can be found in the endoplasmic reticulum under certain conditions. creative-proteomics.comportlandpress.com

The initiation of mucin-type O-glycosylation is a critical control point. The expression and activity of the various GalNAc-Ts determine which proteins will be glycosylated and at which specific sites. oup.com Following the initial attachment of GalNAc, the glycan chain can be further elongated by the addition of other sugars, leading to a diverse array of complex O-glycan structures. creative-proteomics.com

The foundational linkage in mucin-type O-glycosylation is the α-anomeric bond between N-acetyl-D-galactosamine and the hydroxyl group of either a serine or threonine residue. nih.gov This creates the GalNAcα1-O-Ser/Thr structure. From this initial point, a variety of core structures can be synthesized. For instance, the addition of a galactose molecule to the GalNAc residue forms the Core 1 structure, also known as the T antigen. nih.gov Further branching and elongation with other monosaccharides like N-acetylglucosamine, fucose, and sialic acid lead to the generation of a vast diversity of O-glycan chains. creative-proteomics.comnih.gov

The specific linkages and the resulting glycan structures are determined by the sequential action of different glycosyltransferases within the Golgi apparatus. creative-proteomics.com These complex carbohydrate architectures play significant roles in modulating protein function, influencing protein-protein interactions, and mediating cell-cell recognition events. basys2.cabiosyn.com The density and specific structures of these O-glycans can protect the protein backbone from proteolysis. basys2.cabiosyn.com

Table 1: Key Core Structures in Mucin-Type O-Glycosylation Initiated by N-Acetyl-D-galactosamine

Core Structure Linkage to GalNAc Common Elongations
Core 1 (T antigen) Galactose (β1-3) Sialic acid, N-acetylglucosamine
Core 2 N-acetylglucosamine (β1-6) on Core 1 Fucose, Sialic acid
Core 3 N-acetylglucosamine (β1-3) Further N-acetylglucosamine
Core 4 N-acetylglucosamine (β1-6) on Core 3 Not well characterized
Core 5 N-acetylglucosamine (α1-3) ---
Core 6 N-acetylglucosamine (β1-6) ---
Core 7 N-acetylglucosamine (α1-6) ---
Core 8 Galactose (α1-3) ---

This table summarizes some of the common core structures that can be formed following the initial attachment of N-acetyl-D-galactosamine to a protein.

N-Acetyl-D-Galactosamine as a Constituent of Glycosaminoglycans (GAGs)

Glycosaminoglycans (GAGs) are long, linear polysaccharides composed of repeating disaccharide units. sigmaaldrich.comunime.it N-acetyl-D-galactosamine is a fundamental component of two major types of GAGs: chondroitin (B13769445) sulfate (B86663) and dermatan sulfate. sigmaaldrich.comunime.it These molecules are typically found attached to a core protein, forming proteoglycans, which are major components of the extracellular matrix and connective tissues. unime.itresearchgate.net

Chondroitin sulfate is characterized by a repeating disaccharide unit of D-glucuronic acid and N-acetyl-D-galactosamine. researchgate.netresearchgate.net These two sugars are linked together by β(1→3) bonds, and the disaccharide units are then polymerized into a long chain through β(1→4) linkages. researchgate.net The N-acetyl-D-galactosamine residues in chondroitin sulfate can be sulfated at the C-4 and/or C-6 positions, leading to different forms such as chondroitin-4-sulfate (chondroitin sulfate A) and chondroitin-6-sulfate (chondroitin sulfate C). sigmaaldrich.comnih.gov This sulfation pattern is crucial for the biological activity of chondroitin sulfate, influencing its interactions with various proteins. nih.gov

Dermatan sulfate, also known as chondroitin sulfate B, is structurally similar to chondroitin sulfate. wikipedia.orgoup.com It is also composed of repeating disaccharide units containing N-acetyl-D-galactosamine. oup.comnih.gov However, a key difference is that a portion of the D-glucuronic acid residues found in chondroitin sulfate are epimerized to L-iduronic acid in dermatan sulfate. oup.comnih.gov Therefore, the repeating unit of dermatan sulfate consists of L-iduronic acid (or D-glucuronic acid) and N-acetyl-D-galactosamine. oup.com The GalNAc residues in dermatan sulfate are most commonly sulfated at the 4-position, but 6-sulfation and 2-O-sulfation of the iduronic acid can also occur. oup.comebi.ac.uk This structural variability contributes to the diverse biological roles of dermatan sulfate, including its involvement in coagulation and wound repair. wikipedia.org

Table 2: N-Acetyl-D-galactosamine in Major Glycosaminoglycans

Glycosaminoglycan Repeating Disaccharide Unit Common Sulfation Sites on GalNAc
Chondroitin Sulfate D-Glucuronic acid and N-acetyl-D-galactosamine C-4 and/or C-6
Dermatan Sulfate L-Iduronic acid (or D-Glucuronic acid) and N-acetyl-D-galactosamine Primarily C-4, also C-6

This table highlights the composition of chondroitin sulfate and dermatan sulfate, emphasizing the role of N-acetyl-D-galactosamine.

N-Acetyl-D-Galactosamine in Glycolipid Structures

Glycolipids are lipids with a carbohydrate attached. N-acetyl-D-galactosamine is a key component of certain glycolipids, particularly glycosphingolipids. fujifilm.combiosynth.com These molecules are important constituents of cell membranes and play roles in cell recognition and signaling. wikipedia.org A prominent example is the role of N-acetyl-D-galactosamine in determining blood types. The A blood group antigen is characterized by the presence of a terminal N-acetyl-D-galactosamine residue on a specific glycolipid on the surface of red blood cells. wikipedia.org This terminal sugar is what distinguishes it from the B antigen (which has a terminal galactose) and the O antigen (which lacks this terminal sugar). wikipedia.org The synthesis of these complex glycolipid structures involves the stepwise addition of monosaccharides, including N-acetyl-D-galactosamine, by specific glycosyltransferases. nih.gov

Ganglioside Components and N-Acetyl-D-Galactosamine Residues

N-acetyl-D-galactosamine (GalNAc) is a fundamental monosaccharide component in the structure of gangliosides, a class of sialic acid-containing glycosphingolipids predominantly found on the surface of mammalian cells, particularly neurons in the central nervous system. d-nb.infobeilstein-journals.org Gangliosides consist of a ceramide lipid anchor attached to an oligosaccharide chain. beilstein-journals.org This oligosaccharide core is built upon a sequence of sugar units, which frequently includes glucose, galactose, and N-acetyl-D-galactosamine. d-nb.info

The biosynthesis of gangliosides is a stepwise process occurring in the Golgi apparatus, where glycosyltransferases add individual sugar molecules to the growing chain. beilstein-journals.org N-acetyl-D-galactosamine is incorporated into the core structure of many common gangliosides. For instance, the enzyme (N-acetylneuraminyl)-galactosylglucosylceramide N-acetylgalactosaminyltransferase (also known as GM2/GD2 synthase) catalyzes the transfer of GalNAc to precursor gangliosides like GM3 and GD3 to form GM2 and GD2, respectively. wikipedia.orgexpasy.org

Research has shown that the N-acetyl-D-galactosamine residue itself can be metabolically recycled. Studies in rat liver demonstrated that after the breakdown of exogenous GM2 ganglioside within lysosomes, the liberated GalNAc can cross the lysosomal membrane into the cytosol. nih.gov A portion of this free GalNAc is then re-utilized by the cell for the biosynthesis of new glycoconjugates, including glycoproteins, glycosaminoglycans, and other gangliosides. nih.gov

The presence and position of N-acetyl-D-galactosamine residues are critical for the classification and function of different gangliosides.

Table 1: Examples of Gangliosides Containing N-Acetyl-D-Galactosamine

Ganglioside Core Sugars Key Structural Feature Involving GalNAc
GM2 Glucose, Galactose, N-acetyl-D-galactosamine Contains a terminal N-acetyl-D-galactosamine residue attached to a galactose. wikipedia.org
GM1a Glucose, Galactose, N-acetyl-D-galactosamine Features an internal N-acetyl-D-galactosamine residue within the tetraose core. beilstein-journals.org
GD2 Glucose, Galactose, N-acetyl-D-galactosamine Formed by the addition of GalNAc to the ganglioside GD3. wikipedia.org

| GA2 (Asialo-GM2) | Glucose, Galactose, N-acetyl-D-galactosamine | The asialo (non-sialic acid containing) form of GM2, with a terminal GalNAc. wikipedia.orgresearchgate.net |

N-Acetyl-D-Galactosamine in Human Blood Group Antigens Research

N-acetyl-D-galactosamine is a key determinant in the ABO blood group system, one of the most important systems in transfusion medicine. creative-biolabs.comashpublications.org The ABO antigens are carbohydrate structures present on the surface of red blood cells and are also widely expressed on glycoproteins and glycolipids in various tissues and bodily fluids. creative-biolabs.comashpublications.orgclinical-laboratory-diagnostics.com The specific sugar at the terminal end of these carbohydrate chains defines whether the blood group is A, B, or O.

Research has established that N-acetyl-D-galactosamine is the immunodominant sugar for the blood group A antigen. creative-biolabs.comwikipedia.org Its presence distinguishes type A red blood cells from type B, which has D-galactose as the terminal sugar, and type O, which has an unmodified precursor structure known as the H antigen. ashpublications.orgnih.gov

Role in Blood Group A Antigenic Determinants

The antigenic determinant of blood group A is an oligosaccharide structure. creative-biolabs.com Its synthesis involves the enzymatic modification of the H antigen. ashpublications.orgashpublications.org A specific enzyme, α-1-3-N-acetylgalactosaminyltransferase (A-transferase), which is encoded by the ABO gene, catalyzes the transfer of an N-acetyl-D-galactosamine molecule from a donor substrate (UDP-N-acetyl-D-galactosamine) to the terminal galactose of the H antigen. creative-biolabs.comashpublications.orgbmj.com This addition creates the A antigen. bmj.com

Quantitative studies have revealed the density of these antigenic sites, with the erythrocytes of individuals with the A1 subgroup expressing up to one million N-acetyl-D-galactosamine molecules per cell. clinical-laboratory-diagnostics.com The majority of these ABH antigenic determinants on human erythrocytes are found on glycoproteins rather than glycolipids. nih.gov Investigations have shown that approximately 70% of these sites are bound to protein material. nih.gov The specific attachment of N-acetyl-D-galactosamine is therefore the critical final step that confers the A-type identity to cells.

Table 2: Key Molecules in Blood Group A Antigen Synthesis

Molecule Type Role
H Antigen Glycan (Oligosaccharide) The precursor structure to which the A-determinant sugar is added. ashpublications.orgashpublications.org
UDP-N-acetyl-D-galactosamine Sugar Nucleotide The donor molecule that provides the N-acetyl-D-galactosamine residue. ashpublications.org
A-transferase Enzyme (Glycosyltransferase) Catalyzes the transfer of N-acetyl-D-galactosamine to the H antigen. creative-biolabs.combmj.com

| N-acetyl-D-galactosamine | Monosaccharide | The immunodominant sugar that defines the blood group A antigen. wikipedia.orgnih.gov |

Enzymology and Glycosylation/deglycosylation Mechanisms Involving N Acetyl D Galactosaminic Acid

Glycosyltransferases Utilizing N-Acetyl-D-Galactosamine as a Substrate

Glycosyltransferases are a class of enzymes that catalyze the transfer of a monosaccharide from an activated sugar donor, such as a nucleotide sugar, to a specific acceptor molecule, which can be a lipid, a protein, or a growing oligosaccharide chain. In the context of N-acetyl-D-galactosamine, several key glycosyltransferases play pivotal roles in the biosynthesis of glycoproteins and glycolipids.

Alpha-1,3-N-Acetyl-D-Galactosaminyltransferase Activity

Alpha-1,3-N-acetyl-D-galactosaminyltransferase activity is responsible for the synthesis of specific glycan structures, most notably the blood group A antigen and the Forssman antigen. The enzyme associated with the human blood group A character catalyzes the transfer of N-acetyl-D-galactosamine from UDP-GalNAc to an H antigen acceptor, which has a terminal fucose-galactose disaccharide. nih.govnih.gov This transfer creates the A antigen, distinguishing it from the B and O blood groups. nih.govnih.gov

The ABO gene encodes the glycosyltransferases that determine the ABO blood group. nih.govnih.gov The A allele encodes a functional alpha-1,3-N-acetyl-D-galactosaminyltransferase. In contrast, the B allele encodes an alpha-1,3-galactosyltransferase, and the O allele results from a frameshift mutation that leads to a non-functional protein. nih.gov Kinetic studies have revealed qualitative differences between the N-acetyl-D-galactosaminyltransferases produced by the A1 and A2 alleles, with variations in cation requirements, pH optima, and Km values. nih.gov

Another significant alpha-1,3-N-acetyl-D-galactosaminyltransferase is Forssman synthetase. This enzyme is responsible for the synthesis of the Forssman antigen, a globopentaosylceramide. nih.gov The pentasaccharide structure of the Forssman antigen is GalNAcα(1,3)GalNAcβ(1,3)Galα(1,4)Galβ(1,4)Glc. nih.gov

EnzymeDonor SubstrateAcceptor SubstrateProductBiological Significance
Blood Group A N-Acetyl-D-galactosaminyltransferaseUDP-GalNAcH antigenA antigenABO blood group determination
Forssman SynthetaseUDP-GalNAcGlobotetraosylceramideForssman antigenCell surface antigen

Beta-Galactosyltransferases and N-Acetyl-D-Lactosamine Synthesis

While not directly transferring N-acetyl-D-galactosamine, beta-galactosyltransferases are crucial for the synthesis of N-acetyllactosamine (LacNAc), a common disaccharide unit in many glycans that can be further modified with N-acetyl-D-galactosamine. These enzymes transfer galactose from UDP-galactose to N-acetylglucosamine (GlcNAc). The linkage between galactose and GlcNAc can be either β1,3 or β1,4, leading to the formation of Type 1 or Type 2 LacNAc chains, respectively.

The UDP-galactose:N-acetylglucosamine 3-beta-galactosyltransferase catalyzes the synthesis of the galactosyl-beta-1,3-N-acetylglucosamine linkage. wikipedia.org This enzyme activity has been detected in tissues such as the rat intestine. wikipedia.org In contrast, the more classical beta-1,4-galactosyltransferase (β4GalT) is responsible for the synthesis of the galactosyl-beta-1,4-N-acetylglucosamine linkage. There are different isoforms of β4GalT, such as β4GalT-I and β4GalT-V, which exhibit different kinetic properties. nih.gov For instance, β4GalT-I has a much lower Km for N-acetylglucosamine compared to β4GalT-V. nih.gov Furthermore, the activity of β4GalT-I is significantly inhibited by alpha-lactalbumin, a regulatory protein, whereas β4GalT-V is not. nih.gov

Glycoside Hydrolases and N-Acetyl-D-Galactosamine Release

Glycoside hydrolases, also known as glycosidases, are enzymes that catalyze the hydrolysis of glycosidic bonds, leading to the breakdown of complex carbohydrates into smaller units. The release of N-acetyl-D-galactosamine from glycans is a critical step in their degradation and turnover.

Beta-Hexosaminidases and Degradation of N-Acetyl-D-Galactosamine-Containing Glycans

Beta-hexosaminidases are a key group of lysosomal enzymes that catalyze the removal of terminal N-acetylglucosamine and N-acetyl-D-galactosamine residues from a variety of glycoconjugates, including glycoproteins, glycolipids, and glycosaminoglycans. researchgate.netnih.gov These enzymes act on non-reducing terminal residues with a β-linkage.

There are two major isoenzymes of beta-hexosaminidase in humans: Hexosaminidase A and Hexosaminidase B. Both enzymes can cleave terminal β-linked N-acetylglucosamine and N-acetyl-D-galactosamine residues. Research has shown that extracts from normal human skin fibroblasts can release radiolabeled N-acetyl-D-galactosamine from a heptasaccharide derived from chondroitin (B13769445) 4-sulfate. creative-enzymes.com This activity is absent in fibroblasts from individuals with Tay-Sachs and Sandhoff-Jatzkewitz diseases, which are characterized by deficiencies in hexosaminidase A and both hexosaminidase A and B, respectively. creative-enzymes.com This finding suggests that hexosaminidase A is responsible for the degradation of this particular oligosaccharide substrate. creative-enzymes.com

The degradation of glycosaminoglycans like chondroitin sulfate (B86663) involves the sequential action of several enzymes, including sulfatases and glycosidases. Beta-hexosaminidase plays a crucial role in this pathway by removing the exposed terminal N-acetyl-D-galactosamine residues after the removal of sulfate groups.

Sulfatases Acting on Sulfated N-Acetyl-D-Galactosamine Derivatives

Many N-acetyl-D-galactosamine residues within glycosaminoglycans, such as chondroitin sulfate, are sulfated. The removal of these sulfate groups is a prerequisite for the action of glycosidases and is catalyzed by specific sulfatases.

N-acetylgalactosamine-6-sulfatase is an enzyme that specifically cleaves the 6-sulfate groups from the N-acetyl-D-galactosamine 6-sulfate units of chondroitin sulfate and the D-galactose 6-sulfate units of keratan (B14152107) sulfate. nih.gov This enzyme is also known as chondroitin sulfatase or galactose-6-sulfate sulfatase. nih.gov

Another important sulfatase is N-acetylgalactosamine-4-sulfatase, which hydrolyzes the 4-sulfate groups from the N-acetyl-D-galactosamine 4-sulfate units of chondroitin sulfate and dermatan sulfate. nih.gov This enzyme is also known as arylsulfatase B. Studies have shown that modifying the expression of these sulfatases in cell lines can regulate the content of chondroitin sulfates. For example, overexpression of N-acetylgalactosamine-4-sulfatase or galactose-6-sulfatase leads to a significant decrease in total sulfated glycosaminoglycans and chondroitin 4-sulfate.

SulfataseAbbreviationSubstrateFunction
N-acetylgalactosamine-6-sulfataseGALNSN-acetyl-D-galactosamine 6-sulfate, D-galactose 6-sulfateRemoval of 6-O-sulfate groups from chondroitin sulfate and keratan sulfate
N-acetylgalactosamine-4-sulfataseARSBN-acetyl-D-galactosamine 4-sulfateRemoval of 4-O-sulfate groups from chondroitin sulfate and dermatan sulfate

N-Acetyl-D-Galactosamine-4-O-Sulfatase Activity and Specificity

N-acetyl-D-galactosamine-4-O-sulfatase, systematically known as N-acetyl-D-galactosamine-4-sulfate 4-sulfohydrolase, is an enzyme that catalyzes the hydrolysis of the 4-sulfate groups from N-acetyl-D-galactosamine 4-sulfate units. wikipedia.org This enzymatic activity is crucial for the degradation of specific complex carbohydrates. Also referred to as Arylsulfatase B (ARSB), this enzyme plays a vital role in the breakdown of glycosaminoglycans (GAGs). nih.gov

The primary substrates for N-acetyl-D-galactosamine-4-O-sulfatase are chondroitin 4-sulfate (C4S) and dermatan sulfate. wikipedia.orgnih.gov The enzyme specifically targets and cleaves the sulfate group at the C-4 position of the N-acetyl-D-galactosamine residues located at the non-reducing end of these polysaccharide chains. nih.gov Research has also shown that the enzyme can act on N-acetylglucosamine 4-sulfate. wikipedia.org A deficiency in ARSB activity leads to the lysosomal storage disorder Mucopolysaccharidosis VI (MPS VI), also known as Maroteaux-Lamy Syndrome, characterized by the accumulation of these GAGs. nih.gov

Recent research has identified and characterized novel N-acetyl-D-galactosamine-4-O-sulfatases from various organisms. For instance, a sulfatase designated SulA1, isolated from a marine Arthrobacter strain, has been shown to have a very specific activity on the monosulfated N-acetyl-D-galactosamine-4-sulfate (GalNAc4S) monomer, which is a fundamental component of both chondroitin sulfate and dermatan sulfate. nih.gov This bacterial enzyme, classified under the Type 1 sulfatase family, demonstrated no activity towards N-Acetyl-D-galactosamine-6-sulfate or more complex chondroitin sulfate oligosaccharides with different sulfation patterns, highlighting its high substrate specificity. nih.govmdpi.com The activity of SulA1 is notably enhanced in the presence of calcium ions (Ca²⁺). nih.gov

The decline in N-acetyl-D-galactosamine-4-O-sulfatase activity has been linked to various human diseases beyond MPS VI, where it impacts cellular signaling and interactions with the extracellular matrix. nih.govmdpi.com Altered sulfation patterns resulting from reduced ARSB activity can affect the binding of important signaling molecules, such as galectin-3 and the tyrosine phosphatase SHP2, to chondroitin 4-sulfate. nih.govmdpi.com

Table 1: Specificity and Properties of N-Acetyl-D-Galactosamine-4-O-Sulfatase Variants

Enzyme Name Source Organism Primary Substrate(s) Other Substrates Key Characteristics
Arylsulfatase B (ARSB) Human Chondroitin 4-sulfate, Dermatan sulfate N-acetylglucosamine 4-sulfate wikipedia.org Lysosomal enzyme; deficiency causes Mucopolysaccharidosis VI. nih.gov

| SulA1 | Marine Arthrobacter sp. | N-acetyl-D-galactosamine-4-sulfate (GalNAc4S) nih.gov | None identified mdpi.com | Highly specific for the monosaccharide; activity is enhanced by Ca²⁺. nih.gov |

N-Acetyl-D-Galactosamine-6-O-Sulfatase Research

N-acetyl-D-galactosamine-6-O-sulfatase (GALNS) is a lysosomal hydrolase that plays a critical role in the catabolism of glycosaminoglycans. wikipedia.orgnih.gov Its primary function is to catalyze the cleavage of the 6-sulfate groups from the N-acetyl-D-galactosamine 6-sulfate units of chondroitin 6-sulfate and the D-galactose 6-sulfate units of keratan sulfate. nih.govwikipedia.org The enzyme's systematic name is N-acetyl-D-galactosamine-6-sulfate 6-sulfohydrolase. wikipedia.org

A deficiency in GALNS activity, resulting from mutations in the GALNS gene located on chromosome 16q24.3, causes the autosomal recessive lysosomal storage disorder known as Mucopolysaccharidosis IVA (MPS IVA) or Morquio A syndrome. wikipedia.orgnih.govnih.gov This condition is characterized by the systemic accumulation of its substrates, keratan sulfate and chondroitin-6-sulfate, leading to widespread skeletal and connective tissue abnormalities. nih.gov

Beyond its established role in Morquio A syndrome, recent research has implicated GALNS in the progression of various cancers. nih.gov Studies have found that GALNS is overexpressed in certain cancer tissues and cell lines, such as nasopharyngeal carcinoma (NPC), when compared to normal tissues. nih.gov In the context of NPC, elevated GALNS expression has been shown to drive cancer progression. Knocking down the expression of GALNS in NPC cells led to a significant decrease in cell proliferation. nih.gov This anti-proliferative effect was linked to the induction of autophagy through the inhibition of the PI3K–AKT–mTOR signaling pathway. nih.gov These findings suggest that GALNS could be a potential therapeutic target for certain malignancies. nih.gov Similarly, significantly higher activity of GALNS has been detected in human prostate tumors compared to normal prostate tissue. nih.gov

Table 2: Research Highlights for N-Acetyl-D-Galactosamine-6-O-Sulfatase (GALNS)

Area of Research Key Findings Implication
Metabolic Function Catalyzes removal of 6-sulfate groups from chondroitin-6-sulfate and keratan sulfate. nih.govwikipedia.org Essential for the degradation of specific glycosaminoglycans.
Genetic Disorders Deficiency due to GALNS gene mutations causes Mucopolysaccharidosis IVA (Morquio A syndrome). wikipedia.orgnih.gov Leads to accumulation of keratan sulfate and chondroitin-6-sulfate. nih.gov
Oncology Overexpressed in nasopharyngeal carcinoma (NPC) and prostate tumors. nih.gov Identified as a potential therapeutic target in cancer. nih.gov

| Cancer Cell Biology | Silencing GALNS in NPC cells inhibits proliferation by inducing autophagy via the PI3K-AKT-mTOR pathway. nih.gov | Suggests a role in regulating cell growth and survival pathways in cancer. |

Structural Biology and Glycan Recognition of N Acetyl D Galactosaminic Acid Residues

Protein-N-Acetyl-D-Galactosamine Interactions

The biological significance of N-acetyl-D-galactosamine is manifested through its specific recognition by a diverse array of proteins, particularly lectins. These interactions are fundamental to processes ranging from cell-cell adhesion and immune surveillance to pathogen recognition and cancer progression. The specificity and affinity of these binding events are dictated by the precise three-dimensional arrangement of amino acid residues in the protein's binding pocket and their interactions with the GalNAc residue.

Lectin Binding Specificity to N-Acetyl-D-Galactosamine

Lectins are carbohydrate-binding proteins that exhibit high specificity for particular sugar moieties. A significant number of lectins specifically recognize terminal GalNAc residues, although their fine-specificity can vary depending on the anomeric linkage (α or β) and the context of the larger glycan structure. These differences allow them to act as precise biological probes and are exploited for various research and clinical applications. nih.gov

Several well-characterized GalNAc-specific lectins include:

Helix pomatia Agglutinin (HPA): Isolated from the Roman snail, HPA is highly specific for terminal α-linked N-acetyl-D-galactosamine residues. nih.govresearchgate.netoup.com Its strong binding to the Tn antigen (GalNAcα1-O-Ser/Thr) and related structures has made it a valuable tool in cancer research, where increased HPA binding to tumor tissue is often correlated with metastasis and poor prognosis. nih.govmdpi.com Oligosaccharides with GalNAcα1→3GalNAc termini are particularly potent inhibitors of HPA. mdpi.com

Soybean Agglutinin (SBA): This plant lectin preferentially binds to oligosaccharides with terminal α- or β-linked GalNAc. nih.govnih.govresearchgate.net It also shows a lesser affinity for terminal galactose. nih.gov The binding specificity is sensitive to modifications on adjacent sugars; for instance, a fucose residue attached to the penultimate galactose in blood group B can block SBA binding. nih.govnih.gov

Vicia villosa Agglutinin (VVA): Also known as VVL, this lectin from hairy vetch seeds binds to terminal GalNAc. oup.com One of its isolectins, VVA-B4, is highly specific for the Tn antigen (GalNAcα-O-Ser/Thr) and is widely used for its detection. nih.govacs.orgnbinno.com Evidence suggests that VVA's binding may also be influenced by the amino acid sequence near the glycosylation site. oup.comnih.gov

Dolichos biflorus Agglutinin (DBA): This lectin is known for its strong specificity for the Forssman antigen (GalNAcα1→3GalNAc) and the blood group A substance (GalNAcα1→3(Fucα1→2)Gal). nih.gov

Wisteria floribunda Agglutinin (WFA): This lectin recognizes various GalNAc-containing structures, including the blood group A disaccharide. nih.gov

The subtle yet significant differences in the binding preferences of these lectins underscore their utility in distinguishing between different glycan structures that present a terminal GalNAc residue.

Binding Specificity of Common GalNAc-Specific Lectins
LectinSourcePrimary SpecificityCommonly Recognized Structures
Helix pomatia Agglutinin (HPA)Roman Snail (Helix pomatia)Terminal α-GalNAcTn antigen (GalNAcα-Ser/Thr), Blood Group A
Soybean Agglutinin (SBA)Soybean (Glycine max)Terminal α- or β-GalNAc > GalactoseTerminal GalNAc residues
Vicia villosa Agglutinin (VVA)Hairy Vetch (Vicia villosa)Terminal GalNAc (esp. α-linked to Ser/Thr)Tn antigen (GalNAcα-Ser/Thr)
Dolichos biflorus Agglutinin (DBA)Horse Gram (Dolichos biflorus)Terminal α-GalNAcForssman antigen, Blood Group A

Structural Basis of N-Acetyl-D-Galactosamine Recognition by Lectins (e.g., L-ficolin)

The molecular basis for the specific recognition of GalNAc by lectins has been elucidated through X-ray crystallography and molecular modeling of lectin-carbohydrate complexes. These studies reveal that the binding is mediated by a combination of hydrogen bonds, hydrophobic interactions, and, in some cases, coordination with metal ions.

The binding pocket of a GalNAc-specific lectin is shaped and chemically tailored to complement the GalNAc molecule. Key interactions typically involve:

Hydrogen Bonding: The hydroxyl groups (at C3, C4, and C6) and the N-acetyl group of GalNAc act as both donors and acceptors for hydrogen bonds with polar amino acid side chains (e.g., Asp, Asn, Glu, Arg) and backbone carbonyls/amides in the lectin's binding site. nih.gov

Hydrophobic Interactions: The nonpolar faces of the pyranose ring and the methyl group of the N-acetyl moiety can engage in van der Waals forces or CH-π interactions with aromatic amino acid residues like tryptophan, tyrosine, or phenylalanine. nih.govahajournals.org These interactions are often crucial for distinguishing GalNAc from galactose, with the N-acetyl methyl group providing an additional point of contact. For example, modeling studies of Soybean Agglutinin suggest its higher affinity for GalNAc over galactose is due to hydrophobic interactions with Tyr107. nih.govahajournals.org

Metal Coordination: Many lectins, particularly C-type lectins, require a divalent cation, typically Ca²⁺, for binding. The calcium ion directly coordinates with specific hydroxyl groups of the sugar (often the C3 and C4 hydroxyls) and is also chelated by acidic residues (Asp, Glu) in the binding site, effectively locking the carbohydrate in place. oup.com

L-ficolin Recognition:

Human L-ficolin is a soluble pattern recognition molecule of the innate immune system that exemplifies a more complex mode of GalNAc recognition. Its recognition domain, a fibrinogen-like (FBG) domain, binds to various pathogen-associated molecular patterns (PAMPs), with a preference for acetylated compounds, including GalNAc and GlcNAc. uniprot.orgncert.nic.in

X-ray crystallography of the L-ficolin FBG domain has revealed a sophisticated binding mechanism. nih.govnih.gov Unlike simple lectins with a single, deep binding pocket, the trimeric L-ficolin recognition head features an extended binding surface. This surface contains multiple, distinct subsites that work in concert to recognize patterns on microbial surfaces. nih.gov

The primary binding site, homologous to that of other FBG domain lectins, recognizes the N-acetyl group. This site is Ca²⁺-dependent. uniprot.orgnih.gov

Crucially, L-ficolin possesses additional, unique binding sites (termed S2, S3, and S4) that surround the primary cleft. nih.gov

These multiple sites together form a continuous recognition surface capable of binding to extended polysaccharides, such as 1,3-β-D-glucans found on fungi, or lipoteichoic acid on Gram-positive bacteria. nih.gov

This structural arrangement explains L-ficolin's broader specificity. It is not just a simple GalNAc-binding lectin but rather a sensor for acetylated groups presented in a specific spatial arrangement, allowing it to recognize a wide range of microbial and altered self-surfaces. ncert.nic.innih.gov

Enzymatic Active Site Structure and Substrate Recognition

Enzymes that synthesize or degrade glycans containing N-acetyl-D-galactosamine achieve remarkable specificity through precisely structured active sites. The recognition of GalNAc as a substrate, either as the sugar to be transferred or the residue to be cleaved, involves a network of specific molecular interactions. Structural studies of these enzymes, particularly glycosyltransferases and glycosidases, have provided detailed insights into the mechanisms of substrate recognition and catalysis.

A key family of enzymes involved in GalNAc metabolism are the polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts) . These enzymes initiate mucin-type O-glycosylation by transferring GalNAc from a UDP-GalNAc donor to serine or threonine residues on a polypeptide acceptor. nih.govnih.gov The human genome encodes 20 different GalNAc-T isoforms, which exhibit distinct but sometimes overlapping substrate specificities. nih.govoup.com

The structure of GalNAc-Ts is unique among glycosyltransferases, consisting of two major domains:

An N-terminal catalytic domain with a GT-A fold, which is common to many glycosyltransferases. nih.govacs.org

A C-terminal lectin domain with a β-trefoil fold, which contributes to glycopeptide substrate specificity. nih.govnih.gov

The active site lies within the catalytic domain and is responsible for binding both the UDP-GalNAc donor and the acceptor peptide. acs.org Crystal structures of GalNAc-T isoforms have revealed the key features of substrate recognition: acs.org

UDP-GalNAc Binding: The UDP portion of the donor substrate is held in place by numerous interactions. The pyrimidine (B1678525) ring is typically sandwiched between two hydrophobic or aromatic residues. acs.org A mandatory divalent cation, usually Mn²⁺, is coordinated by the pyrophosphate group of UDP and conserved acidic residues (e.g., in a D...XH motif) within the enzyme, playing a critical role in stabilizing the leaving group during catalysis. acs.orgnih.gov

Peptide Acceptor Binding: The acceptor polypeptide binds in a groove on the surface of the catalytic domain. The specificity for different peptide sequences is determined by the particular amino acid residues lining this groove, which varies between isoforms. researchgate.net The hydroxyl group of the target serine or threonine is precisely positioned to attack the anomeric carbon of the GalNAc donor, an interaction often facilitated by a hydrogen bond to the UDP β-phosphate. acs.org

Lectin Domain Role: The C-terminal lectin domain plays a crucial role in recognizing glycopeptide substrates that have already been glycosylated. nih.gov It specifically binds to a previously attached GalNAc residue, thereby guiding the catalytic domain to glycosylate an adjacent serine or threonine. acs.org This "follow-up" mechanism is essential for generating the high density of O-glycans characteristic of mucins. nih.gov The GalNAc is recognized in the lectin domain pocket through hydrogen bonds with conserved Asp, His, and Asn residues, as well as CH-π interactions with an aromatic residue. acs.org

On the degradative side, enzymes such as α-N-acetylgalactosaminidase (α-NAGAL) catalyze the hydrolysis of terminal α-GalNAc residues from glycoconjugates. nih.govnih.gov The crystal structure of human α-NAGAL shows a homodimeric enzyme where the active site is a pocket designed for high specificity. nih.gov The recognition of the GalNAc substrate is achieved through specific interactions that distinguish it from other sugars like galactose. The N-acetyl group of GalNAc forms critical hydrogen bonds with the side chains of residues such as Ser188 and Arg213, accounting for the enzyme's higher affinity for its primary substrate. nih.gov The catalytic mechanism involves two conserved aspartic acid residues that act as a nucleophile and a general acid/base, consistent with a retaining double-displacement mechanism common to glycoside hydrolase family 27.

Key Features of Enzyme Active Sites Recognizing GalNAc
Enzyme TypeEnzyme ExampleKey Structural FeaturesMechanism of GalNAc/Substrate Recognition
Glycosyltransferase (Addition)Polypeptide GalNAc-Transferase (GalNAc-T2, T4)Two-domain structure (catalytic + lectin); Mn²⁺-binding site (DXH-like motif); peptide binding groove.Catalytic domain binds UDP-GalNAc and acceptor peptide. Lectin domain binds existing GalNAc on substrate to guide further glycosylation.
Glycoside Hydrolase (Removal)α-N-acetylgalactosaminidase (α-NAGAL)Homodimer; active site pocket with two catalytic aspartates.Specific hydrogen bonds to the N-acetyl group (e.g., with Ser, Arg residues) confer substrate specificity over galactose.

Advanced Research Methodologies for N Acetyl D Galactosaminic Acid Analysis

Chromatographic Techniques for Separation and Characterization

Chromatography remains a cornerstone for the purification and analysis of N-acetyl-D-galactosamine (GalNAc) and its derivatives. Techniques such as High-Performance Liquid Affinity Chromatography (HPLAC) and Thin-Layer Chromatography (TLC) are indispensable for studying enzyme kinetics and activity.

High-Performance Liquid Affinity Chromatography (HPLAC) provides a rapid and specific method for assaying glycosyltransferases that utilize GalNAc. A notable application is in the analysis of α-1,3-N-acetyl-D-galactosaminyltransferase, an enzyme pivotal in determining blood group A antigenicity. nih.gov In this assay, a column containing an immobilized monoclonal antibody with specificity for the blood group A structure is used. nih.gov

The enzymatic reaction involves the transfer of GalNAc from a donor substrate, Uridine diphosphate (B83284) N-acetylgalactosamine (UDP-GalNAc), to a radiolabeled oligosaccharide acceptor like 2'-fucosyllactose. nih.gov The reaction mixture is then passed through the HPLAC column. The product, now containing the blood group A epitope, is specifically retarded by the antibody, allowing for its separation from the unreacted substrates. nih.gov This technique enables the isolation and quantification of the enzymatic product in under 30 minutes, facilitating kinetic studies such as determining the pH optima and the Michaelis constant (Km) for the enzyme. nih.gov

Another method utilizes High-Performance Liquid Chromatography (HPLC) to analyze the reaction products of polypeptide N-acetylgalactosaminyltransferases (pp-GalNAcTs). nih.gov These enzymes catalyze the initial step in mucin-type O-glycan synthesis by transferring GalNAc to serine or threonine residues on a polypeptide chain. nih.gov Following the enzymatic reaction, the mixture can be treated with 0.1% trifluoroacetic acid to stop the reaction, and the products are then analyzed by HPLC to measure enzyme activity. nih.gov

Thin-Layer Chromatography (TLC) is a valuable and straightforward method for assessing the activity of sulfatases, enzymes that cleave sulfate (B86663) groups from molecules. This technique has been effectively used to characterize novel sulfatases acting on sulfated GalNAc derivatives. For instance, the activity of SulA1, a novel N-acetyl-D-galactosamine-4-O-sulfate sulfatase from a marine Arthrobacter strain, was confirmed using TLC. nih.gov

The assay involves incubating the enzyme with its specific substrate, N-acetyl-D-galactosamine-4-sulfate (GalNAc4S). The reaction products are then spotted onto a TLC plate. As the solvent moves up the plate, the components of the mixture separate based on their properties. The product, N-acetyl-D-galactosamine, has a different mobility compared to the sulfated substrate. This shift in mobility on the chromatogram provides clear evidence of sulfatase activity. nih.gov The components on the plate can be visualized using a developing agent, such as a mixture of diphenylamine–aniline–phosphoric acid in acetone. nih.gov

Table 1: TLC Conditions for SulA1 Sulfatase Activity Assessment

ParameterCondition
Substrate N-acetyl-D-galactosamine-4-sulfate (GalNAc4S)
Enzyme SulA1
Reaction pH 5.5 (in 100 mM acetate (B1210297) buffer)
Reaction Temperature 40°C
Mobile Phase 1-butanol:acetic acid:water (2:1:1 v/v/v)
Development Time 1.5 hours
Visualization Diphenylamine–aniline–phosphoric acid in acetone

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric methods are powerful tools for gaining detailed structural information about GalNAc-containing molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is used for complete structural elucidation, while mass spectrometry provides data on mass, composition, and sequence.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the unambiguous structural determination of complex carbohydrates, including those containing N-acetyl-D-galactosamine. semanticscholar.orgmdpi.com One-dimensional (1D) ¹H NMR provides initial information about the molecule's structure, while two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between protons and carbons, revealing details about glycosidic linkages and the sequence of monosaccharide units. mdpi.comcore.ac.uk

For N-acetyl-D-galactosamine, the ¹H NMR spectrum in water (H₂O) shows distinct signals for its various protons. hmdb.ca These chemical shifts are characteristic of the molecule's specific conformation and chemical environment. core.ac.uk

Table 2: Experimental ¹H NMR Chemical Shifts for N-Acetyl-D-Galactosamine

ProtonChemical Shift (ppm)
H15.23
H24.26
H34.07
H44.02
H53.93
H63.84
H6'3.81
CH₃ (Acetyl)2.06

Data acquired at 500 MHz in H₂O at pH 7.0 and 25.0°C. hmdb.ca

Mass spectrometry (MS) is a highly sensitive technique essential for glycan analysis, offering insights into composition, sequence, and branching patterns. nih.gov The two most common soft ionization techniques used for analyzing carbohydrates like GalNAc are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI). nih.gov These methods generate intact molecular ions with minimal fragmentation. nih.gov

In MALDI-MS, the glycan sample is co-crystallized with a matrix compound that absorbs laser energy, facilitating the ionization and desorption of the analyte. sigmaaldrich.com The choice of matrix is crucial for successful analysis. For neutral glycans, 2,5-dihydroxybenzoic acid (DHB) is a commonly used and effective matrix. sigmaaldrich.com

ESI-MS is often coupled with liquid chromatography (LC/MS) to analyze complex mixtures of glycans. nih.gov This approach allows for the separation of different glycan structures before they enter the mass spectrometer, enabling the detection of low-abundance species. nih.gov Fragmentation analysis (MS/MS) can then be performed to determine the sequence and linkage of monosaccharides within the glycan. springernature.com

Table 3: Common Matrices for MALDI-MS Analysis of Glycans

MatrixAbbreviationTypically Used For
2,5-Dihydroxybenzoic acidDHBNeutral glycans sigmaaldrich.com
"Super DHB" (9:1 mix of DHB and 2-hydroxy-5-methoxybenzoic acid)-Neutral glycans (enhanced sensitivity) sigmaaldrich.com
6-Aza-2-thiothymineATTAcidic glycans sigmaaldrich.com
2,4,6-TrihydroxyacetophenoneTHAPAcidic glycans (high sensitivity, less fragmentation) sigmaaldrich.com

Enzymatic and Cell-Based Assay Development

The development of robust enzymatic and cell-based assays is fundamental to understanding the biological roles of N-acetyl-D-galactosamine and the enzymes that modify it. These assays are used to determine enzyme kinetics, specificity, and function in a biological context.

Enzyme assays are designed to measure the activity of specific enzymes, such as glycosyltransferases or sulfatases. nih.govnih.gov For example, the activity of N-acetylgalactosamine-6-sulfate sulfatase, an enzyme implicated in Morquio disease, was characterized after its purification from human placenta. nih.gov Kinetic studies determined its optimal pH and Michaelis constant (Km), which describes the substrate concentration at which the enzyme reaches half of its maximum velocity. nih.gov Such assays often use radiolabeled or synthetic substrates to quantify the enzymatic reaction. nih.gov

Cell-based assays are critical for investigating the function of GalNAc-related pathways in a physiological setting. For instance, to study the impact of GalNAc on intestinal epithelial barrier function, cell models like IPEC-J2 (a porcine intestinal epithelial cell line) can be utilized. In such experiments, cells are treated with GalNAc, and the effects on the integrity of the cell layer are measured, for example, by assessing the expression of tight junction proteins or by measuring the transepithelial electrical resistance (TEER).

Table 4: Kinetic Properties of Human Placental N-Acetylgalactosamine-6-Sulfate Sulfatase

ParameterValue
Optimal pH 3.8 - 4.0
Km (for trisaccharide substrate) 8 µM
Competitive Inhibitor Sulfate ion
Inhibition Constant (Ki) for Sulfate 35 µM
Competitive Inhibitor Phosphate ion
Inhibition Constant (Ki) for Phosphate 200 µM

Data from the characterization of purified N-acetylgalactosamine-6-sulfate sulfatase. nih.gov

Radiometric and Fluorometric Enzyme Activity Assays

Enzyme activity assays are crucial for studying the kinetics and regulation of enzymes that metabolize GalNAc and its derivatives. Radiometric and fluorometric methods are particularly valued for their high sensitivity and specificity.

Radiometric Assays: These assays measure enzyme activity by tracking the transformation of a radiolabeled substrate into a product. creative-enzymes.com The rate of this conversion is quantified by measuring the radioactivity of the separated product or the remaining substrate. creative-enzymes.com A key advantage of radiometric assays is their high sensitivity, allowing for the detection of low enzyme concentrations and their utility in complex biological samples like crude extracts, where colorimetric or spectrophotometric methods might be hindered by interference. creative-enzymes.com For instance, the activity of enzymes like decarboxylases is often assessed by measuring the release of ¹⁴CO₂ from a carboxyl-labeled substrate. creative-enzymes.com While a versatile technique in enzymology, specific applications for enzymes directly acting on N-acetyl-D-galactosaminic acid are less commonly detailed in recent literature compared to fluorometric methods.

Fluorometric Assays: These assays employ substrates that, upon enzymatic action, release a fluorophore, a molecule that emits light of a specific wavelength when excited by another wavelength. The intensity of the fluorescence is directly proportional to the enzyme activity. This method is renowned for its high sensitivity, specificity, and suitability for high-throughput screening. mdpi.com

A notable application is in the diagnosis of mucopolysaccharidoses, such as MPS IVA and MPS VI, where enzymes acting on sulfated forms of N-acetyl-D-galactosamine are deficient. nih.gov For example, new fluorimetric assays have been developed for N-acetylgalactosamine-6-sulfatase (GALNS) utilizing substrates based on the natural structure of N-acetylgalactosamine-6-sulfate. nih.gov In these assays, the enzymatic removal of the sulfate group is coupled to a subsequent reaction that releases a fluorescent reporter molecule like 4-methylumbelliferone (B1674119) (4MU). nih.gov

Interactive Data Table: Comparison of Assay Methodologies

FeatureRadiometric AssaysFluorometric Assays
Principle Measures radioactivity of a labeled substrate or product. creative-enzymes.comMeasures fluorescence of a product released from a fluorogenic substrate. mdpi.com
Sensitivity Very high. creative-enzymes.comVery high. mdpi.com
Specificity High, dependent on substrate specificity. creative-enzymes.comHigh, dependent on substrate specificity. nih.gov
Common Application Decarboxylase and ligase activity. creative-enzymes.comDiagnosis of lysosomal storage disorders (e.g., MPS IVA). nih.gov
Example Substrate ¹⁴C-labeled carboxyl substrates. creative-enzymes.com4-methylumbelliferyl-β-D-galactopyranoside-6-sulfate. mdpi.com
Advantages Not affected by colored/turbid samples. creative-enzymes.comSuitable for high-throughput screening, real-time monitoring. mdpi.com

Lectin Histochemistry for Glycoconjugate Localization

Lectin histochemistry is a powerful technique used to identify and localize specific carbohydrate structures within tissues and cells. Lectins are proteins that bind to specific sugar moieties, and when labeled with a marker (such as a peroxidase or a fluorescent dye), they can reveal the distribution of their target glycoconjugates. nih.gov Several lectins specifically recognize N-acetyl-D-galactosamine, making them invaluable tools for studying its distribution in both normal and pathological conditions. glycomatrix.com

Detailed research has utilized a panel of GalNAc-binding lectins to characterize glycoconjugate expression in various tissues. For example, lectins such as Helix pomatia agglutinin (HPA), soybean agglutinin (SBA), and Dolichos biflorus agglutinin (DBA) are all specific for N-acetyl-D-galactosamine. nih.gov

Studies in gastric mucosa and cancer have shown altered lectin binding patterns, indicating changes in glycosylation during malignant transformation. nih.gov For instance, in gastric cancers, a significant finding was the masking of lectin binding sites by sialic acid, which was not observed in normal mucosa. nih.gov Similarly, in breast cancer research, the binding of HPA to intraductal carcinoma cells has been correlated with prognosis, with different grades of carcinoma showing distinct patterns and degrees of HPA reactivity. celljournal.org In grade I tumors, HPA staining was mainly on the apical surfaces of cells, whereas in grade III, a diffuse cytoplasmic distribution was observed, suggesting that altered glycosylation is associated with tumor progression. celljournal.org

In neuroscience, lectin histochemistry has been used to map the distribution of GalNAc-containing glycoconjugates in the nervous system. A study on the rat vomeronasal organ demonstrated that its receptor neurons and glands express glycoconjugates with terminal α-D-galactose and β-N-acetyl-D-galactosamine residues, which are absent in analogous cells of the olfactory mucosa. nih.gov This differential expression suggests specific functional roles for these glycoconjugates in chemosensory processes. nih.gov

Interactive Data Table: Specificity and Findings of GalNAc-Binding Lectins

LectinAbbreviationSpecificityKey Research Findings
Helix pomatia agglutininHPATerminal α-N-acetyl-D-galactosamine. nih.govsemanticscholar.orgBinds to surface mucous cells in group A secretors' gastric mucosa. nih.gov Reactivity pattern in breast carcinoma cells correlates with tumor grade and prognosis. celljournal.org
Soybean agglutininSBAN-acetyl-D-galactosamine. nih.govBinding in gastric mucosa shows no relationship with blood group or secretor status. nih.gov
Dolichos biflorus agglutininDBAN-acetyl-D-galactosamine. nih.govSelectively binds to surface mucous cells in group A secretors' gastric mucosa. nih.gov Sialic acid masking of binding sites is less pronounced compared to other lectins in gastric cancer. nih.gov
Peanut agglutininPNATerminal β-galactose, but also binds GalNAc-containing structures. nih.govBinding to normal gastric mucosa occurs in non-secretors; extensive masking of binding sites by sialic acid is seen in gastric cancers. nih.gov

Synthetic Biology and Chemoenzymatic Approaches for N Acetyl D Galactosaminic Acid Containing Structures

Enzymatic Synthesis Strategies for N-Acetyl-D-Galactosamine Derivatives

Enzymatic methods offer unparalleled stereo- and regioselectivity in the synthesis of GalNAc-containing oligosaccharides and derivatives. By harnessing the catalytic power of specific enzymes, complex structures can be assembled under mild reaction conditions, often in a one-pot fashion, which simplifies purification and increases yields.

Chemoenzymatic Production of Oligosaccharides

The chemoenzymatic approach to oligosaccharide synthesis leverages the strengths of both chemical and enzymatic methods. This strategy is particularly effective for creating complex glycans that are difficult to produce by either method alone.

A notable example is the one-pot, two-enzyme system for the synthesis of Galacto-N-biose (GNB, Galβ1-3GalNAc) and its derivatives. nih.gov This system utilizes a galactokinase (BiGalK) and a D-galactosyl-β1–3-N-acetyl-D-hexosamine phosphorylase (BiGalHexNAcP) from Bifidobacterium infantis. nih.gov The process begins with the phosphorylation of galactose or its derivatives by BiGalK to form galactose-1-phosphate (Gal-1-P). nih.gov Subsequently, BiGalHexNAcP catalyzes the transfer of the galactosyl moiety from Gal-1-P to an acceptor, such as N-acetyl-D-galactosamine (GalNAc), to form the desired GNB derivative. nih.gov This method has been successfully applied to synthesize various GNB derivatives, including those with modifications at the C2, C6, and C-linked positions of the galactose residue. nih.gov

Further elaboration of these oligosaccharides is possible through subsequent enzymatic steps. For instance, mono- and di-sialylated GNB derivatives can be produced using a CMP-sialic acid synthetase and an appropriate sialyltransferase. nih.gov This chemoenzymatic route provides efficient access to biologically important structures like the T-antigen (Galβ1–3GalNAcα-Ser/Thr), a tumor-associated carbohydrate antigen, and precursors for various glycosphingolipids. nih.gov

Another powerful chemoenzymatic strategy involves the use of endoglycosidases, which can transfer entire oligosaccharide chains in a single step. nih.gov This convergent approach allows for the efficient assembly of large, complex N-glycopeptides and glycoproteins. nih.gov The process typically involves the enzymatic transfer of a pre-assembled oligosaccharide to a polypeptide containing a GlcNAc residue. nih.gov

Enzyme SystemSubstratesProductSignificance
BiGalK and BiGalHexNAcPGalactose derivatives, ATP, GalNAcGalacto-N-biose (GNB) derivativesEfficient synthesis of T-antigen and glycosphingolipid precursors. nih.gov
CMP-sialic acid synthetase and sialyltransferaseGNB derivatives, CTP, Neu5AcSialylated GNB derivativesProduction of complex ganglioside structures. nih.gov
EndoglycosidasePre-assembled oligosaccharide, GlcNAc-polypeptideN-glycoproteinConvergent synthesis of large glycoproteins. nih.gov

Recombinant Enzyme Applications in N-Acetyl-D-Galactosamine Synthesis

The availability of recombinant enzymes has been a game-changer for the synthesis of GalNAc-containing structures. Recombinant technology allows for the large-scale production of highly active and pure enzymes, overcoming the limitations of sourcing them from their native organisms. mdpi.com

Polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts) are a key family of enzymes that initiate mucin-type O-glycosylation by transferring GalNAc from UDP-GalNAc to serine or threonine residues on a polypeptide chain. nih.govnih.gov The human genome encodes 20 different ppGalNAc-T isoforms, each with distinct substrate specificities. nih.gov The availability of these enzymes in recombinant form has enabled the detailed study of O-glycosylation and the synthesis of specific glycopeptides. nih.govmerckmillipore.com For example, recombinant ppGalNAc-T2 has been shown to be the key enzyme responsible for the initiation of O-glycan synthesis in the hinge region of IgA1. merckmillipore.com The expression of these enzymes in systems like yeast (Pichia pastoris) or mammalian cells allows for their production in quantities suitable for synthetic applications. nih.gov

Another important class of recombinant enzymes used in GalNAc synthesis are glycosyltransferases, which are responsible for elongating glycan chains. royalsocietypublishing.org For instance, galactosyltransferases (GalTs) use UDP-Galactose (UDP-Gal) as a donor to add galactose residues to acceptor molecules, forming various linkages. royalsocietypublishing.org Recombinant GalTs from bacteria like Escherichia coli and Helicobacter pylori have been extensively used in the chemoenzymatic synthesis of blood group antigens and other bioactive oligosaccharides. royalsocietypublishing.org

The development of "glycosynthases," engineered glycosidases that can synthesize oligosaccharides without the risk of product hydrolysis, represents a significant advancement. nih.govroyalsocietypublishing.org By mutating the catalytic nucleophile of a glycosidase, its hydrolytic activity is abolished, while its ability to catalyze the transfer of a glycosyl moiety from an activated donor (like a glycosyl fluoride) to an acceptor is retained. royalsocietypublishing.org This approach has been successfully used to synthesize various oligosaccharides, including those containing GalNAc.

Chemical Glycosylation Methods for N-Acetyl-D-Galactosamine Conjugates

While enzymatic methods offer high selectivity, chemical glycosylation provides a versatile and powerful approach for the synthesis of a wide range of GalNAc conjugates, including those that are not accessible through enzymatic routes. nih.gov These methods are crucial for creating glycoconjugate vaccines, probes for biological studies, and novel biomaterials. nih.gov

A significant challenge in the chemical glycosylation of GalNAc is the presence of the N-acetyl group at the C2 position, which can participate in the reaction and lead to the formation of an undesired oxazoline (B21484) intermediate. researchgate.net To overcome this, various strategies have been developed, including the use of alternative N-protecting groups or specialized glycosylation promoters. researchgate.net

One successful approach involves the use of rare earth metal triflates, such as hafnium triflate (Hf(OTf)₄) and scandium triflate (Sc(OTf)₃), as catalysts. researchgate.net These Lewis acids can promote the glycosylation of GalNAc donors with a variety of acceptors, allowing for the stereoselective synthesis of both α- and β-glycosides. researchgate.net For example, Hf(OTf)₄ has been shown to favor the formation of α-glycosides, while Sc(OTf)₃ promotes the synthesis of β-glycosides. researchgate.net

Another effective method utilizes glycal-based strategies. nih.gov Glycals, which are cyclic enol ethers derived from monosaccharides, can be activated with an electrophile to generate a reactive intermediate that can then be coupled with a glycosyl acceptor. nih.gov This approach allows for the functionalization of both the C1 and C2 positions of the sugar donor and has been used to synthesize complex oligosaccharides, including precursors for glycoconjugate vaccines. nih.gov

The development of novel glycosylation methods continues to be an active area of research. For instance, the use of N-trifluoroacetyl-protected galactosamine donors has been shown to enhance the reactivity in sialic acid glycosylations. acs.org Additionally, the strategic use of protecting groups, such as the 4-O-tert-butyldimethylsilyl (TBDMS) group, can influence the reactivity of the GalNAc donor and facilitate direct β-selective glycosylation. researchgate.net

Derivatization of N-Acetyl-D-Galactosamine for Research Probes

The derivatization of GalNAc is essential for creating molecular probes to study the biological roles of this important sugar. These probes can be used for a variety of applications, including fluorescence imaging, affinity chromatography, and mass spectrometry-based proteomics.

One common strategy for creating GalNAc-based probes is to introduce a reporter group, such as a fluorophore or a biotin (B1667282) tag, onto the sugar molecule. This can be achieved through chemical synthesis, often by modifying the anomeric carbon or other positions on the sugar ring. For example, GalNAc has been conjugated to coumarin (B35378) derivatives to create fluorescent probes for detecting enzyme activity. rsc.org

Another powerful approach involves the introduction of a bioorthogonal handle, such as an azide (B81097) or an alkyne group, onto the GalNAc molecule. These handles can be incorporated into glycans in living cells and then selectively reacted with a complementary probe through "click chemistry." For instance, UDP-6-azido-6-deoxy-N-acetyl-D-galactosamine can be used to metabolically label glycoproteins, which can then be visualized or purified using alkyne-containing probes. This technique provides a powerful tool for studying dynamic glycosylation events in real-time.

The synthesis of multiply fluorinated analogs of GalNAc represents another important area of derivatization. researchgate.net The introduction of fluorine atoms can modulate the physicochemical properties of the sugar, such as its lipophilicity and metabolic stability, making these analogs valuable tools for studying protein-carbohydrate interactions and for the development of novel therapeutics. researchgate.net

Production of N-Acetyl-D-Galactosamine from Biomass Feedstocks (e.g., Chitin)

Chitin (B13524), a linear polymer of β-1,4-linked N-acetylglucosamine (GlcNAc), is the second most abundant biopolymer in nature after cellulose. nih.gov It is a major component of crustacean shells, insect exoskeletons, and fungal cell walls. nih.gov While chitin is primarily composed of GlcNAc, it serves as a potential starting material for the production of GalNAc through enzymatic or chemical conversion.

The enzymatic degradation of chitin to produce N-acetyl-D-glucosamine (GlcNAc) is a well-established process. nih.govmdpi.com This typically involves the use of a cocktail of chitinolytic enzymes, including chitinases and chitobiases. nih.gov Chitinases break down the chitin polymer into smaller oligosaccharides, primarily chitobiose, which is then hydrolyzed into GlcNAc by chitobiase. nih.gov Recombinant chitinolytic enzymes have been developed to improve the efficiency and cost-effectiveness of this process. nih.govnih.gov

While the direct enzymatic conversion of chitin to GalNAc is not a common route, the GlcNAc produced from chitin can be converted to GalNAc through epimerization. An efficient method for this conversion has been developed, providing a pathway from the abundant and inexpensive GlcNAc to the more valuable GalNAc. researchgate.net

Alternatively, chemical methods can be used to hydrolyze chitin. Acid hydrolysis, typically using concentrated hydrochloric acid, can break down chitin into GlcNAc. scialert.netgoogle.com However, this process often suffers from low yields and the generation of acidic waste. scialert.netnih.gov

Fungal biomass, which contains a significant amount of chitin, has also been explored as a feedstock for GlcNAc production. google.comnih.gov Both enzymatic and acid degradation methods have been applied to fungal biomass to obtain GlcNAc. nih.gov

FeedstockMethodKey Enzymes/ReagentsProductYield
Shrimp Shell PowderEnzymatic HydrolysisChitinase cocktail with β-N-acetylglucosaminidaseGlcNAc2.57 g/L
Colloidal α-chitinEnzymatic HydrolysisCrude enzyme from Aeromonas sp. PTCC 1691GlcNAc79%
Fungal BiomassAcid DegradationConcentrated HClGlcNAc6.42 mg/mL
Fungal BiomassEnzymatic DegradationChitinase and β-N-acetyl glucosaminidaseGlcNAc4.04 mg/mL

Concluding Perspectives in N Acetyl D Galactosaminic Acid Research and Future Directions in Glycoscience

Emerging Research Areas in N-Acetyl-D-Galactosaminic Acid Biology

Research into N-acetyl-D-galactosamine is rapidly expanding beyond its basic biochemical characterization into several dynamic and clinically relevant fields. These emerging areas promise to unravel the complex contributions of GalNAc to cellular function and pathology.

Cancer Glycobiology: One of the most prominent areas of GalNAc research is its role in oncology. Altered O-glycosylation is a universal feature of cancer cells. griffith.edu.au This often manifests as the expression of truncated, immature O-glycans, such as the Tn antigen (GalNAc-O-Ser/Thr), which are rare in normal tissues. rtslifescience.com The enzymes responsible for adding GalNAc to proteins, polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts), are frequently dysregulated in cancer. For instance, pp-GalNAc-T6 is upregulated in numerous cancers and is being explored as a potential therapeutic target and biomarker. nih.gov Research has demonstrated that the disaccharide D-galactose-beta-(1->3)-N-acetyl-D-galactosamine is a marker found in the majority of colorectal carcinomas and precancerous lesions. nih.gov These cancer-associated glycans, or onco-glycans, are implicated in malignant transformation, metastasis, and immune evasion, making them prime targets for new diagnostics and immunotherapies. rtslifescience.comnih.gov

Immunology and Inflammatory Diseases: GalNAc-containing structures are critical modulators of the immune system. The Tn antigen, for example, is linked to inflammation. acs.org Studies have shown that immunizing mice with a Tn antigen vaccine can protect against hyperoxia-induced lung injury by reducing the activity of the inflammatory transcription factor NF-κB. acs.org This highlights the potential for glycan-based interventions in inflammatory conditions. Furthermore, GalNAc is a key component in studies investigating the modulation of immune responses and the mechanisms underlying autoimmune diseases, providing insights into potential therapeutic targets. nih.gov

Infectious and Rare Diseases: The biological significance of GalNAc extends to infectious and rare genetic diseases. In bacteriology, the metabolic pathway for GalNAc utilization in pathogens like Streptococcus suis is directly linked to their virulence and infectivity. ebst.co.ukoup.com Similarly, the parasite Entamoeba histolytica, the causative agent of amoebiasis, relies on a GalNAc-binding lectin for adherence to host cells. ucsd.edu In the realm of rare diseases, inherited deficiencies in enzymes that process GalNAc-containing glycoconjugates lead to severe lysosomal storage disorders. For example, defects in beta-hexosaminidase cause Tay-Sachs and Sandhoff diseases, characterized by the accumulation of GM2 gangliosides. annualreviews.org Likewise, mutations in the GALNS gene, which encodes an N-acetylgalactosamine-6-sulfatase, result in Mucopolysaccharidosis type IVA (Morquio syndrome). rsc.org

Targeted Drug Delivery: A highly promising application of GalNAc chemistry is in targeted drug delivery. The asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of liver cells (hepatocytes), specifically recognizes and binds terminal GalNAc residues. frontiersin.org This interaction is being harnessed to deliver therapeutic agents, such as antisense oligonucleotides and siRNAs, directly to the liver. This strategy enhances the efficacy and reduces the systemic toxicity of drugs for treating liver-associated diseases. frontiersin.org

Research AreaKey Role of N-Acetyl-D-Galactosamine (GalNAc)Associated Molecules/PathwaysPotential Impact
Cancer GlycobiologyInitiates O-glycosylation; forms truncated tumor antigens (e.g., Tn antigen). rtslifescience.comPolypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts), Tn antigen, Thomsen-Friedenreich (T) antigen. rtslifescience.comnih.govDevelopment of novel cancer diagnostics, immunotherapies, and targeted treatments. nih.gov
ImmunologyModulates immune responses and inflammation. nih.govTn antigen, NF-κB pathway. acs.orgNew vaccines and therapies for inflammatory and autoimmune diseases. acs.orgnih.gov
Infectious DiseasesEssential for pathogen virulence and host cell adherence. ebst.co.ukucsd.eduGalNAc catabolism pathway in bacteria, Gal/GalNAc adherence lectin in parasites. oup.comucsd.eduNovel antimicrobial strategies targeting glycan metabolism or binding.
Rare DiseasesComponent of glycoconjugates that accumulate in lysosomal storage disorders. annualreviews.orgBeta-hexosaminidase, GALNS, GM2 ganglioside. annualreviews.orgrsc.orgImproved diagnostics and understanding of disease mechanisms for conditions like Tay-Sachs and Morquio syndrome.
Targeted Drug DeliveryActs as a targeting ligand for liver-specific therapies. frontiersin.orgAsialoglycoprotein receptor (ASGPR) on hepatocytes. frontiersin.orgEnhanced delivery and reduced side effects of oligonucleotide therapeutics for liver diseases.

Advanced Methodological Innovations in this compound Study

The deepening understanding of GalNAc's biological roles is being driven by a suite of powerful methodological innovations. These cutting-edge techniques allow researchers to probe, visualize, and manipulate GalNAc-modified molecules with unprecedented precision.

Advanced Mass Spectrometry (MS): Mass spectrometry has become an indispensable tool in glycoproteomics. Modern MS-based strategies enable the quantitative analysis of O-GalNAc glycosylation with high sensitivity. nih.gov Techniques such as liquid chromatography-mass spectrometry (LC-MS) using porous graphitized carbon (PGC) columns allow for the detailed separation and structural analysis of complex glycan isomers. nih.govscispace.com Furthermore, fragmentation methods like electron transfer dissociation (ETD) are crucial for pinpointing the exact sites of O-glycosylation on a protein backbone. euroglyco.com To tackle the challenge of distinguishing between the isobaric sugars GalNAc and N-acetylglucosamine (GlcNAc), computational tools like HexNAcQuest have been developed, which analyze fragmentation patterns to make a reliable classification. rtslifescience.com

Metabolic Labeling and Bioorthogonal Chemistry: This powerful approach allows for the study of glycosylation in living cells and organisms. Researchers introduce synthetic GalNAc analogs bearing a chemical reporter group, such as an azide (B81097) (e.g., Ac4GalNAz), into cells. nih.govannualreviews.org These analogs are incorporated into glycoproteins through the cell's natural metabolic pathways. The reporter group can then be tagged with a probe for visualization via microscopy or for affinity purification and subsequent identification of the modified proteins. ucsd.edu A significant innovation in this area is the development of probes like GalNAzMe, which are engineered to be specific for O-GalNAc glycosylation and are not converted by cellular epimerases into GlcNAc analogs, thereby avoiding off-target labeling. oup.comnih.gov

Genetic and Chemoenzymatic Tools: The complexity of the glycome can be a major hurdle for analysis. To simplify this, researchers have developed "SimpleCell" lines using gene-editing technologies like CRISPR or zinc finger nucleases. euroglyco.com These cells are engineered to produce truncated, homogeneous O-glycans, which greatly simplifies the identification of glycosylation sites by mass spectrometry. euroglyco.com Complementing these genetic methods is chemoenzymatic synthesis, which combines the precision of enzymes with the flexibility of chemical synthesis. acs.orgnews-medical.net This strategy is used to build complex, well-defined GalNAc-containing glycans, glycolipids, and probes that serve as essential tools and standards for functional studies. frontiersin.orggrantome.com

Methodological InnovationDescriptionKey Application in GalNAc ResearchReference
Advanced Mass SpectrometryHigh-resolution techniques (e.g., PGC-LC-MS, ETD) for detailed analysis of glycan structure and attachment sites.Mapping O-GalNAc glycoproteomes, quantifying glycan heterogeneity, and distinguishing isomers. nih.govnih.goveuroglyco.com
Metabolic Labeling & Bioorthogonal ChemistryUse of synthetic sugar analogs with chemical reporters (e.g., azides) to tag and visualize glycans in living systems.Imaging glycan trafficking, identifying specific glycoproteins, and probing glycan dynamics. nih.govoup.comucsd.edu
Genetic Engineering ("SimpleCells")Creation of cell lines with simplified glycosylation machinery to produce homogeneous glycans.Facilitating the discovery and large-scale identification of O-glycosylation sites. euroglyco.com
Chemoenzymatic SynthesisA hybrid approach using both chemical and enzymatic reactions to construct complex carbohydrates.Producing defined glycan structures, probes, and standards for functional assays and as therapeutic precursors. acs.orgnews-medical.netgrantome.com
Advanced Chromatography (HPLC-ELSD)Methods for the rapid and simultaneous quantification of closely related monosaccharides.Quantifying GalNAc and GlcNAc levels in complex biological or food samples. wistar.orgnih.gov

Cross-Disciplinary Research Synergies and Future Impact on Glycobiology

The future of glycoscience, particularly research centered on N-acetyl-D-galactosamine, lies in the powerful synergy between traditionally separate scientific disciplines. The integration of chemistry, biology, genetics, and computational science is creating a holistic approach that promises to unlock the full potential of glycobiology and translate fundamental discoveries into tangible medical benefits.

A pivotal development is the rise of Systems Glycobiology . nih.govucsd.edu This field moves beyond studying single enzymes or pathways to an integrated, systems-level view of how the entire glycome is regulated. nih.gov It combines high-throughput experimental data from glycomics and other 'omics' fields (genomics, proteomics, metabolomics) with computational and mathematical modeling. nih.govoup.com This approach allows researchers to simulate glycosylation processes, predict how changes in gene expression or nutrient availability will alter a cell's glycan coat, and identify key regulatory nodes in the complex network of glycosylation. ucsd.edu

The synergy between chemistry and biology, often termed Chemical Glycobiology , has been particularly fruitful. annualreviews.orgrsc.org Chemists design and synthesize novel molecular probes, inhibitors, and complex glycan structures that biologists then use to interrogate and manipulate glycan function in living systems. acs.org This collaboration is essential for developing the metabolic labeling reagents and chemoenzymatically synthesized standards that underpin many advanced studies of GalNAc. rsc.orgacs.org

These cross-disciplinary efforts are poised to have a profound impact on precision medicine and diagnostics . rtslifescience.comebst.co.ukeuroglyco.com Changes in protein glycosylation are hallmarks of many diseases, including cancer and autoimmune disorders. euroglyco.comnih.gov By integrating glycomic data with clinical information, researchers are identifying specific GalNAc-containing glycan signatures that can serve as highly specific biomarkers for early disease detection, prognosis, and monitoring treatment response. nih.govnews-medical.net The ultimate goal is to integrate glycomics into routine clinical practice, providing a new layer of molecular information that complements genomics and proteomics for a more complete picture of an individual's health status. nih.goveuroglyco.com

Looking forward, the future of GalNAc research will involve deepening these collaborations. Interdisciplinary teams of chemists, immunologists, bioinformaticians, and clinicians will work together to tackle major challenges. wistar.org This will lead to a more profound, context-dependent understanding of O-glycan function in processes like cellular differentiation, host-microbiome interactions, and disease progression. researchgate.net The continued development of analytical technologies, gene-editing tools, and computational models will drive the discovery of new glycan-based therapeutics, vaccines, and diagnostic platforms, solidifying the central role of glycoscience in the future of biomedical research and medicine. frontiersin.orgresearchgate.net

Q & A

Q. What analytical methods are recommended for quantifying GalNAc in complex biological matrices?

To quantify GalNAc, derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) followed by LC-MS analysis is widely used. This method enables precise detection in glycoproteins or metabolic studies by enhancing chromatographic resolution and sensitivity. Internal standards (e.g., deuterated analogs) are recommended to correct for matrix effects . Hydrolysis conditions (e.g., 2M HCl at 100°C for 4–6 hours) must be standardized to avoid degradation, as seen in glycoprotein isolation protocols .

Q. How is GalNAc utilized as a substrate in enzymatic assays for glycosyltransferase activity?

GalNAc serves as an acceptor substrate for glycosyltransferases, such as polypeptide N-acetylgalactosaminyltransferases (ppGalNAcTs). Assays often employ radiolabeled UDP-GalNAc or fluorescently tagged analogs to track enzymatic transfer. Activity is quantified via scintillation counting, HPLC separation, or fluorescence polarization . Competitive inhibition studies using GalNAc analogs (e.g., fluorinated derivatives) can elucidate enzyme specificity .

Q. What role does GalNAc play in the structural analysis of O-linked glycoproteins?

GalNAc is the core carbohydrate in mucin-type O-glycosylation. Structural analysis involves enzymatic cleavage (e.g., O-glycosidase) followed by MS/MS or NMR to resolve glycan topology. Immobilized GalNAc-agarose affinity columns are used to isolate O-glycoproteins for downstream characterization .

Advanced Research Questions

Q. What strategies are employed in the chemical synthesis of fluorinated GalNAc analogs, and what are their applications?

Fluorinated analogs are synthesized via deoxyfluorination of thioglycoside intermediates using reagents like DAST (diethylaminosulfur trifluoride). For example, 4-deoxy-4-fluoro-GalNAc is prepared from galactosazide precursors, enabling metabolic tracking via <sup>19</sup>F NMR or PET imaging. These analogs resist enzymatic degradation, making them valuable for studying glycan turnover in vivo .

Q. How can researchers address discrepancies in GalNAc quantification across glycoprotein isolation protocols?

Variability in hydrolysis efficiency (e.g., acid concentration, time) often leads to conflicting data. Standardizing protocols using spiked internal standards (e.g., <sup>13</sup>C-labeled GalNAc) and validating recovery rates via spike-and-recovery experiments can improve reproducibility. Evidence from repeated analyses (e.g., n=9 in some studies) highlights the need for statistical rigor in reporting mean values .

Q. What experimental approaches validate interactions between GalNAc and lectins in cellular signaling studies?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are gold standards for measuring binding kinetics. For example, SPR using GalNAc-functionalized gold arrays quantifies lectin affinity (KD). Competitive assays with free GalNAc or glycan-mimetic inhibitors further validate specificity .

Q. How do fluorinated GalNAc analogs resolve contradictions in glycan-mediated signaling pathways?

Fluorinated analogs enable precise tracking of glycan localization without metabolic interference. For instance, 6-fluoro-GalNAc incorporation into cell-surface glycans can be visualized via click chemistry, clarifying its role in cancer cell adhesion versus immune evasion .

Methodological Notes

  • Data Contradiction Analysis : When interpreting conflicting results (e.g., GalNAc levels in defatted vs. non-defatted samples), consider experimental variables like hydrolysis completeness, instrument calibration, and biological heterogeneity .
  • Advanced Techniques : Combine synthetic chemistry (e.g., thioglycoside fluorination) with biophysical tools (SPR, ITC) to dissect structure-function relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.